2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Description
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H20F3N3O2S2 and its molecular weight is 491.55. The purity is usually 95%.
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Scientific Research Applications
Radioligand Synthesis and Imaging
The compound under investigation is structurally related to a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which have been reported as selective ligands of the translocator protein (18 kDa). For example, DPA-714, a compound within this series, designed with a fluorine atom for labelling with fluorine-18, allows for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This application demonstrates the potential use of such compounds in medical diagnostics and research, particularly in the context of neuroimaging and studying various neurological conditions.
Antimicrobial Activity
Compounds with structural similarities to 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. The synthesis of novel heterocyclic compounds having sulphamido moiety and their evaluation for antimicrobial activity highlights the potential of these compounds in the development of new antimicrobial agents (Nunna et al., 2014). These findings suggest that modifications to the thienopyrimidin scaffold could lead to effective antimicrobial therapeutics.
Anticonvulsant Properties
Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has shown potential anticonvulsant activity. This study involved the synthesis of thioacetamide derivatives followed by an evaluation of their interaction with anticonvulsant biotargets, revealing moderate anticonvulsant activity in vivo. The compound with a 4-bromophenyl substituent showed pronounced activity, suggesting that specific modifications to the thienopyrimidine structure could enhance anticonvulsant effects (Severina et al., 2020).
Antitumor Activity
The synthesis and evaluation of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have indicated potent anticancer activity against several human cancer cell lines. This includes breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, suggesting that compounds with the thienopyrimidine core may serve as leads for the development of new anticancer drugs (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2S2/c1-13-9-14(2)11-17(10-13)29-21(31)20-18(7-8-32-20)28-22(29)33-12-19(30)27-16-5-3-15(4-6-16)23(24,25)26/h3-6,9-11H,7-8,12H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOOVBSQLDHKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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